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Executive Summary
ACE-031, also known as Ramatercept, is a recombinant fusion protein engineered as a potent

antagonist of the Transforming Growth Factor-Beta (TGF-β) superfamily, primarily targeting

myostatin (GDF-8) and other negative regulators of muscle mass. Structurally, it is a soluble

decoy receptor, consisting of the extracellular domain of the human Activin Receptor Type IIB

(ActRIIB) fused to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][3] This design

allows ACE-031 to act as a "ligand trap," sequestering circulating inhibitors of muscle growth

and thereby promoting an increase in muscle mass and strength.[3][4] Preclinical and early-

phase clinical studies demonstrated significant anabolic effects on muscle, bone, and fat

metabolism. However, its clinical development was halted due to adverse vascular effects,

including epistaxis and telangiectasias, likely stemming from its broad binding profile that

includes ligands such as BMP-9 and BMP-10.[5][6] This document provides a comprehensive

technical overview of the molecular structure, properties, mechanism of action, and available

experimental data for ACE-031.
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ACE-031 is a dimeric, soluble protein therapeutic. The fusion of the ActRIIB extracellular

domain to an IgG1 Fc fragment confers stability and dramatically extends its circulating half-life

to approximately 10-15 days in humans.[7]

There is a discrepancy in publicly available data regarding its molecular formula and weight.

This is likely due to the existence of two research forms: the full-length recombinant fusion

protein and a smaller synthetic peptide fragment analog used in some laboratory assays. The

full therapeutic protein is a large molecule (~77.5 kDa), whereas the peptide fragment is

significantly smaller.

Table 1: Molecular and Physical Properties of ACE-031
Property Description Reference(s)

Molecule Type
Recombinant fusion protein

(ActRIIB-IgG1-Fc)
[2][8][9]

Synonyms Ramatercept, ACVR2B/Fc [3]

Ligand Profile

Binds Myostatin (GDF-8),

Activin A, Activin B, GDF11,

BMP-9, BMP-10

[1][4][6]

Binding Affinity

Described as "high affinity" for

its target ligands. Specific Kd

values are not publicly

available.

[4][9][10]

Physical Form
Lyophilized (freeze-dried)

sterile powder
N/A

Reconstitution

Typically reconstituted in

bacteriostatic water or buffered

saline for research

N/A

Storage

Recommended at -20°C as a

powder; -80°C once

reconstituted

N/A
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Table 2: Pharmacokinetic Properties of ACE-031 in
Humans

Parameter Value Notes Reference(s)

Route of Admin. Subcutaneous (s.c.) N/A [7]

Terminal Half-Life

(T½)
10 - 15 days

From a single

ascending-dose study

in healthy volunteers.

[7]

Cmax & AUC(0-∞)
Increased linearly with

dose

Specific values are

not detailed in

available literature.

[7]

Mechanism of Action and Signaling Pathway
ACE-031 functions by intercepting negative regulators of muscle growth before they can bind

to their native receptors on the surface of muscle cells.

Ligand Sequestration: Myostatin (GDF-8), Activin A, and other related TGF-β ligands

circulate and act as potent inhibitors of muscle development.[2][9]

Receptor Binding: These ligands normally bind to the Activin Receptor Type IIB (ActRIIB) on

myoblasts and myocytes.[9]

Signal Transduction: This binding initiates a downstream signaling cascade through the

phosphorylation of Smad2 and Smad3 proteins.[4][9] Phosphorylated Smad2/3 then complex

with Smad4, translocate to the nucleus, and regulate the transcription of genes that inhibit

muscle cell proliferation and differentiation.[4]

Inhibition by ACE-031: ACE-031, as a soluble decoy receptor, circulates and binds these

ligands with high affinity.[4][10] This prevents them from interacting with the cell-surface

ActRIIB, effectively neutralizing their inhibitory signal.[3]

Result: The "brake" on muscle growth is released, leading to muscle fiber hypertrophy

(increase in size) and potentially stimulating satellite cell proliferation for muscle repair and

growth.[4][11]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23169607/
https://pubmed.ncbi.nlm.nih.gov/23169607/
https://pubmed.ncbi.nlm.nih.gov/23169607/
https://www.uk-peptides.com/blog/understanding-ace-031
https://biotechpeptides.com/2024/04/11/comprehensive-research-on-ace-031-peptide-across-metabolism-cancer-and-muscle/
https://biotechpeptides.com/2024/04/11/comprehensive-research-on-ace-031-peptide-across-metabolism-cancer-and-muscle/
https://www.corepeptides.com/ace-031-actions-on-muscle-cells-bone-cells-and-fat-cells/
https://biotechpeptides.com/2024/04/11/comprehensive-research-on-ace-031-peptide-across-metabolism-cancer-and-muscle/
https://www.corepeptides.com/ace-031-actions-on-muscle-cells-bone-cells-and-fat-cells/
https://www.corepeptides.com/ace-031-actions-on-muscle-cells-bone-cells-and-fat-cells/
https://musclestudygroup.org/wp-content/uploads/2016/04/Seehra.pdf
https://bc9.co/ace-031-peptide-scientific-overview-benefits-side-effects-and-more-in-preclinical-studies/
https://www.corepeptides.com/ace-031-actions-on-muscle-cells-bone-cells-and-fat-cells/
https://www.corepeptides.com/ace-031-peptide-research-in-muscle-bone-density-and-energy-metabolism/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Circulating Ligands

Cell Surface

Intracellular Signaling

Cellular Outcome

Myostatin (GDF-8)

ActRIIB Receptor

bind

ACE-031
(Decoy Receptor)

sequestered by

Activin A

bind

sequestered by

GDF11, BMPs, etc.

bind

Smad2/3

phosphorylates

p-Smad2/3

Smad2/3/4 Complex

Smad4

Nucleus

translocates to

Gene Transcription

Inhibition of
Muscle Growth &

Differentiation

Promotion of
Muscle Growth &

Differentiation

blocks binding to

Click to download full resolution via product page

Caption: ACE-031 acts as a decoy receptor, blocking myostatin signaling.
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Experimental Data and Findings
ACE-031 has been evaluated in numerous preclinical models and in early-phase human

clinical trials, demonstrating consistent effects on body composition.

Table 3: Summary of Preclinical Efficacy Data
Model Treatment Key Findings Reference(s)

C57BL/6 Mice
10 mg/kg ACE-031 for

28 days

▲ 16% in body

weight▲ 26-46% in

wet weight of various

muscles▲ 22-57% in

muscle fiber cross-

sectional area

[12]

Marmoset (NHP) ACE-031 for 14 weeks

▲ Significant increase

in body weight and

lean body mass▲

Increased cross-

sectional area of Type

I & II muscle fibers▲

Increased absolute

and specific muscle

force production

[13][14]

Mouse Model of

Glucocorticoid-

Induced Atrophy

Dexamethasone +

ACE-031

Prevented muscle

loss; resulted in an

11% increase in lean

body mass compared

to a 5% loss with

dexamethasone

alone.

[15]

Table 4: Summary of Phase I Clinical Trial Data (Single
Ascending Dose)
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Parameter Dose Group
Result vs. Placebo
(at Day 29)

Reference(s)

Total Body Lean Mass

(by DXA)
3 mg/kg ▲ 3.3% (p=0.03) [7][9]

Thigh Muscle Volume

(by MRI)
3 mg/kg ▲ 5.1% (p=0.03) [7][9]

Bone Metabolism

Markers
N/A

▲ Increased bone

formation markers

(BSAP)▼ Decreased

bone resorption

markers (CTX)

[10]

Fat Metabolism

Markers
N/A

▲ Increased

Adiponectin▼

Decreased Leptin

[10]

Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical and clinical characterization of ACE-

031 are proprietary and not fully available in the public literature. However, the methodologies

employed are standard within the field of protein therapeutic development.

Binding Affinity Measurement (General Protocol)
Binding kinetics and affinity (Kd) would typically be determined using Surface Plasmon

Resonance (SPR).

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated.

Ligand Immobilization: One of the binding partners (e.g., recombinant human Myostatin or

Activin A) is immobilized onto the chip surface at a target density.

Analyte Injection: A series of concentrations of the analyte (ACE-031) are flowed over the

chip surface.
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Data Collection: The association and dissociation of ACE-031 to the immobilized ligand are

measured in real-time by detecting changes in the refractive index at the surface, generating

a sensorgram.

Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to

calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation

constant (Kd = kd/ka).

Clinical Trial Methodology (NCT01099761)
The Phase II study in boys with Duchenne Muscular Dystrophy (DMD) followed a standard

dose-escalation design.

Design: Randomized, double-blind, placebo-controlled, ascending-dose trial.[8][16]

Population: Ambulatory boys with DMD on stable corticosteroid therapy.[16]

Intervention: ACE-031 administered subcutaneously every 2-4 weeks at escalating dose

levels.[8][16]

Primary Objective: Evaluate safety and tolerability by monitoring adverse events (AEs).[8]

[16]

Secondary Objectives: Characterize pharmacokinetics and pharmacodynamics, including

changes in lean body mass (DXA), muscle strength, and functional tests like the 6-Minute

Walk Test (6MWT).[8][16]
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Caption: Simplified workflow of the ACE-031 Phase II clinical trial in DMD.

Conclusion and Future Directions
ACE-031 is a powerful biological tool that robustly demonstrated the therapeutic principle of

myostatin and activin antagonism for increasing muscle mass.[17][18] The quantitative data

from preclinical and Phase I studies confirm its significant anabolic effects. While its

development as a therapeutic was halted due to a broad ligand-binding profile leading to off-

target vascular effects, the knowledge gained from the ACE-031 program has been invaluable.

[5] It underscored the importance of ligand selectivity in targeting the TGF-β superfamily and

has paved the way for the development of more specific myostatin inhibitors. For researchers,

ACE-031 remains a critical reference compound for studying the complex roles of ActRIIB

signaling in muscle, bone, and metabolic homeostasis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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